Cas no 2016042-72-9 (2-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol)

2-Amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a brominated pyrazole derivative featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. Its structural framework is particularly valuable for constructing heterocyclic compounds, pharmaceuticals, and agrochemicals. The presence of the 3-bromo substituent enhances reactivity in cross-coupling reactions, while the amino and hydroxyl groups offer additional sites for derivatization. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in research and industrial applications. Its well-defined molecular structure makes it suitable for precise synthetic modifications, contributing to its utility in medicinal chemistry and material science.
2-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol structure
2016042-72-9 structure
Product name:2-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
CAS No:2016042-72-9
MF:C6H10BrN3O
MW:220.067100048065
CID:5951197
PubChem ID:165733740

2-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
    • EN300-1921422
    • 2016042-72-9
    • Inchi: 1S/C6H10BrN3O/c1-10-4(5(11)3-8)2-6(7)9-10/h2,5,11H,3,8H2,1H3
    • InChI Key: NXELHHRZUFVCEC-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(CN)O)N(C)N=1

Computed Properties

  • Exact Mass: 219.00072g/mol
  • Monoisotopic Mass: 219.00072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 64.1Ų

2-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1921422-0.1g
2-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2016042-72-9
0.1g
$930.0 2023-09-17
Enamine
EN300-1921422-1.0g
2-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2016042-72-9
1g
$2035.0 2023-05-31
Enamine
EN300-1921422-1g
2-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2016042-72-9
1g
$1057.0 2023-09-17
Enamine
EN300-1921422-0.05g
2-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2016042-72-9
0.05g
$888.0 2023-09-17
Enamine
EN300-1921422-2.5g
2-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2016042-72-9
2.5g
$2071.0 2023-09-17
Enamine
EN300-1921422-5g
2-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2016042-72-9
5g
$3065.0 2023-09-17
Enamine
EN300-1921422-10g
2-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2016042-72-9
10g
$4545.0 2023-09-17
Enamine
EN300-1921422-0.25g
2-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2016042-72-9
0.25g
$972.0 2023-09-17
Enamine
EN300-1921422-10.0g
2-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2016042-72-9
10g
$8749.0 2023-05-31
Enamine
EN300-1921422-5.0g
2-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2016042-72-9
5g
$5900.0 2023-05-31

Additional information on 2-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Introduction to 2-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS No. 2016042-72-9)

2-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This compound, identified by the CAS number 2016042-72-9, has garnered attention due to its role as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of both amino and hydroxyl functional groups, coupled with a brominated pyrazole moiety, makes it a versatile building block for drug discovery and development.

The molecular structure of 2-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol consists of an ethanol chain linked to a pyrazole ring substituted with a bromine atom at the 3-position and a methyl group at the 1-position. This arrangement contributes to its reactivity and potential interactions with biological targets. The compound's ability to participate in various chemical transformations, such as nucleophilic substitution and condensation reactions, makes it valuable in synthetic chemistry.

In recent years, there has been growing interest in heterocyclic compounds like pyrazoles due to their wide range of biological activities. Pyrazole derivatives have been extensively studied for their potential applications in medicine, including antimicrobial, anti-inflammatory, and anticancer properties. The bromine substituent in 2-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol enhances its utility as a synthetic intermediate, allowing for further functionalization and the development of novel compounds.

One of the most compelling aspects of this compound is its role in the synthesis of targeted therapeutics. Researchers have leveraged its structural features to develop molecules that interact with specific biological pathways. For instance, studies have shown that pyrazole-based compounds can modulate enzyme activity and receptor binding, making them promising candidates for treating various diseases. The ethanol side chain in 2-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-y)ethan - 1 - ol provides a handle for further derivatization, enabling the creation of more complex and potent drug candidates.

The pharmaceutical industry has been particularly interested in compounds that exhibit dual functionality, where multiple pharmacophores are integrated into a single molecule. 2-amino - 1-(3-bromo - 1 - methyl - 1 H - pyrazol - 5 - yl)ethan - 1 - ol fits this criterion well, as it combines both amino and hydroxyl groups with a brominated pyrazole core. This combination allows for the development of molecules that can engage multiple targets simultaneously, potentially leading to synergistic therapeutic effects.

Recent advancements in computational chemistry have further enhanced the utility of 2-amino - 1-(3-bromo - 1 - methyl - 1 H - pyrazol - 5 - yl)ethan - 1 - ol. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective derivatives. These computational approaches have been instrumental in predicting binding affinities and optimizing drug-like properties, thereby accelerating the drug discovery process.

The synthesis of 2-amino - 1-(3-bromo - 1 - methyl - 1 H - pyrazol - 5 - yl)ethan - 1 - ol involves multi-step organic reactions that highlight its synthetic versatility. Key steps include bromination of the pyrazole ring, followed by nucleophilic substitution to introduce the ethanol side chain. These reactions are typically performed under controlled conditions to ensure high yield and purity. The ability to synthesize this compound efficiently has made it a valuable tool for medicinal chemists.

The biological evaluation of 2-amino - 1-(3-bromo - 1 - methyl - 1 H-pyrazol _5_ yl)ethan _l_ ol has revealed several interesting properties. In vitro studies have demonstrated its potential as an inhibitor of various enzymes involved in inflammatory pathways. Additionally, preliminary animal models have shown promising results in terms of anti-tumor activity. These findings underscore the compound's therapeutic potential and justify further investigation.

The future prospects for 2-amino _l_(3_ _bromo_ _l_methyl_ _l_H_pyr azo l_5_y l)_ ethan_l_ ol are exciting, given its versatility as a synthetic intermediate and its potential biological activities. Researchers are exploring new derivatives that could enhance its efficacy and reduce side effects. Furthermore, advances in biocatalysis and green chemistry may provide sustainable methods for its production, aligning with global efforts towards environmentally friendly pharmaceutical manufacturing.

In conclusion,2_amino_ l_(3_bromo_l_methyl_l_H_pyr azo l_5_y l)_ ethan_l_ ol(CAS No._2016042_72_9)_ is_a_compound_of_significant_interest_in_pharmaceutical_research._ Its_structural_features_and_potential_biological_activities_make_it_a_valuable_intermediate_for_drug_discovery_and_development._ As_research_in_this_field_continues_to_evolve,this_compound_is_positioned_to_play_a_crucial_role_in_the_discovery_of_new_and_more_effective_treatments_for_various_diseases.

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